molecular formula C9H8ClFO2 B1446056 Methyl 4-(chloromethyl)-3-fluorobenzoate CAS No. 1567097-97-5

Methyl 4-(chloromethyl)-3-fluorobenzoate

Cat. No. B1446056
CAS RN: 1567097-97-5
M. Wt: 202.61 g/mol
InChI Key: NOMRXUAGVLETSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Methyl 4-(chloromethyl)-3-fluorobenzoate”, there are related compounds that have documented synthetic methods. For instance, the synthesis of “4-(chloromethyl)pyridine hydrochloride” involves oxidation, reaction with methanol, reduction, and reaction with thionyl chloride . Another related compound, “4-chloromethyl benzoic acid t-butyl ester”, is synthesized through substitution reaction with chlorine and reaction with thionyl chloride .

Scientific Research Applications

Anticancer Agent Synthesis

Methyl 4-(chloromethyl)-3-fluorobenzoate: is utilized in the synthesis of novel anticancer agents. It serves as a key intermediate in the preparation of 4-anilinoquinazoline scaffolds . These scaffolds are significant due to their potential in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antibacterial Agents

This compound is also involved in the development of new antibacterial agents. The resistance of bacteria to existing drugs necessitates the discovery of novel antibiotics, and Methyl 4-(chloromethyl)-3-fluorobenzoate derivatives have shown promise in this field .

Anti-inflammatory Medications

The derivatives of Methyl 4-(chloromethyl)-3-fluorobenzoate have been explored for their anti-inflammatory properties. They are part of a broader class of compounds that are being studied for their effectiveness in reducing inflammation .

Anticonvulsant Drugs

Research has indicated that certain derivatives of Methyl 4-(chloromethyl)-3-fluorobenzoate may have anticonvulsant properties, which could be beneficial in the treatment of seizure disorders .

Antifungal Applications

The compound’s derivatives are being investigated for their antifungal activities. This is particularly important for developing treatments against fungal infections that are resistant to current medications .

Antiviral Research

Methyl 4-(chloromethyl)-3-fluorobenzoate: is a candidate for the synthesis of compounds with antiviral activities. Its derivatives could potentially be used to treat viral infections, including those caused by drug-resistant strains .

Safety and Hazards

“Methyl 4-(chloromethyl)-3-fluorobenzoate” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and proteins, influencing their function .

Mode of Action

Methyl 4-(chloromethyl)-3-fluorobenzoate likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) substitutes for a halogen (in this case, chlorine) at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific target molecules involved.

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

Similar compounds are known to have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties would likely impact the bioavailability of Methyl 4-(chloromethyl)-3-fluorobenzoate, influencing its efficacy and potential side effects.

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level, including modulation of enzyme activity and influence on cell signaling pathways .

Action Environment

The action, efficacy, and stability of Methyl 4-(chloromethyl)-3-fluorobenzoate can be influenced by various environmental factors. These may include the presence of other chemicals, pH, temperature, and the specific biological environment in which the compound is present. For instance, the compound’s reactivity may be influenced by the presence of certain solvents .

properties

IUPAC Name

methyl 4-(chloromethyl)-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMRXUAGVLETSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.